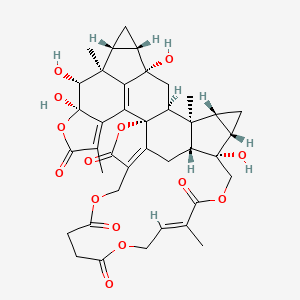![molecular formula C16H12N2O4 B1264950 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an oxadiazole and a ring assembly.
Scientific Research Applications
Aldose Reductase Inhibition and Potential Therapeutic Applications
A series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, including compounds structurally related to 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, were synthesized and evaluated for their inhibitory effect on aldose reductase (ALR2). The lead compound in this series demonstrated substantial in vivo activity, effectively preventing cataract development in galactosemic rats when administered as an eye-drop solution, indicating its potential therapeutic application in preventing or treating cataracts (La Motta et al., 2008).
Liquid Crystalline Properties
Compounds structurally similar to 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid have been reported to exhibit liquid-crystalline properties. These properties were evidenced through various methods such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The reported compounds exhibited nematic and smectic C type structures, with a wide range of stability for the mesophases (Cioancă et al., 2011), (Ali & Tomi, 2018).
Synthetic Method Development
Research has focused on developing an efficient synthetic method for compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a structure closely related to the compound . The method involves thermal heterocyclization and has been deemed effective, providing a basis for the synthesis of related compounds and highlighting the importance of these structures in chemical synthesis (Tkachuk et al., 2020).
Corrosion Inhibition Properties
Derivatives of 1,3,4-oxadiazole, similar to the compound , have been evaluated for their corrosion inhibition properties. These studies are significant in industrial applications, where the prevention of material degradation is crucial. The compounds have been studied using various methods, and their effectiveness in corrosion inhibition, as well as the mechanisms behind their action, have been explored (Ammal et al., 2018).
Antimicrobial and Antitubercular Activities
Structurally related compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies provide insights into the therapeutic potential of such compounds and their mechanism of action against various microbial strains (Shingare et al., 2022).
Nematocidal Activities
Novel 1,2,4-oxadiazole derivatives, with structural similarities to 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been synthesized and their nematocidal activities evaluated. The results indicate promising applications in the development of nematicides, showcasing the compound's potential in agricultural applications (Liu et al., 2022).
properties
Product Name |
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-21-13-8-6-11(7-9-13)15-17-14(18-22-15)10-2-4-12(5-3-10)16(19)20/h2-9H,1H3,(H,19,20) |
InChI Key |
YJTODMGESCYDSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)

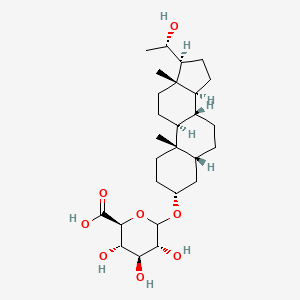
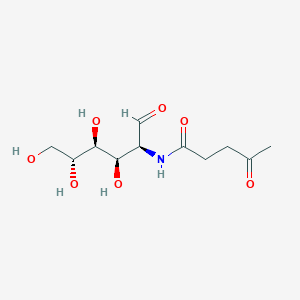
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)


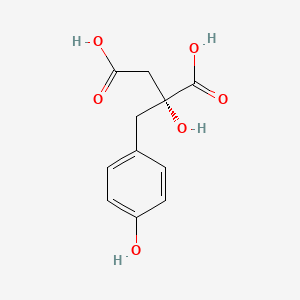
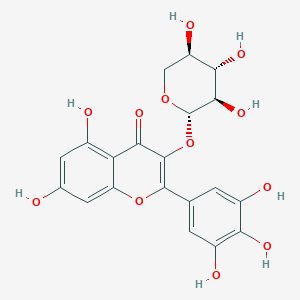
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)

